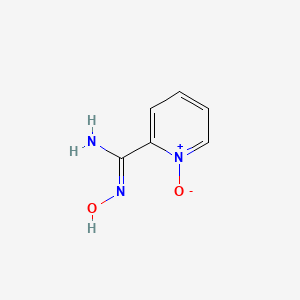
2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine
概要
説明
2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine, also known as MPAM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine acts as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including learning and memory, attention, and inflammation. By binding to the receptor, 2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine enhances its activity, leading to increased neurotransmitter release and improved cognitive function.
生化学的および生理学的効果
In vitro studies have shown that 2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine enhances the activity of the α7 nAChR in a concentration-dependent manner. This effect is specific to the α7 nAChR and does not affect other nAChRs or ion channels. In vivo studies have shown that 2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine improves cognitive function in animal models of Alzheimer's disease and schizophrenia. 2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine has also been shown to reduce inflammation and oxidative stress in the brain.
実験室実験の利点と制限
One of the main advantages of using 2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine in lab experiments is its specificity for the α7 nAChR. This allows for precise modulation of this receptor without affecting other nAChRs or ion channels. However, one limitation of using 2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine is its relatively short half-life, which requires frequent dosing in animal experiments.
将来の方向性
There are several future directions for the study of 2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine. One direction is the development of more potent and selective PAMs for the α7 nAChR. Another direction is the investigation of the role of the α7 nAChR in other physiological processes, such as pain and inflammation. Additionally, the potential use of 2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine in the treatment of other neurological disorders, such as depression and anxiety, warrants further investigation.
Conclusion
In conclusion, 2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its specificity for the α7 nAChR makes it a valuable tool for studying the function of this receptor in the brain. Further research is needed to fully understand the potential applications of 2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine in medicinal chemistry, neuroscience, and materials science.
科学的研究の応用
2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, 2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine has been investigated as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In neuroscience, 2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine has been used as a tool to study the function of ion channels and receptors in the brain. In materials science, 2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine has been studied for its potential applications in the synthesis of novel polymers and materials.
特性
IUPAC Name |
2-(1-methylpyrazol-4-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-7(2,8)6-4-9-10(3)5-6/h4-5H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXSDUMYPXFKCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine | |
CAS RN |
1215936-45-0 | |
| Record name | 2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



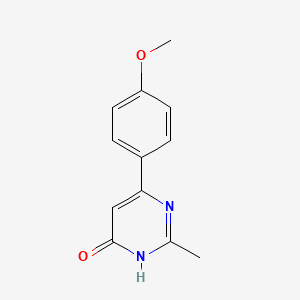
![4-(4-Chloro-1H-imidazo[4,5-c]pyridin-2-yl)-2-methoxyphenol](/img/structure/B1489687.png)
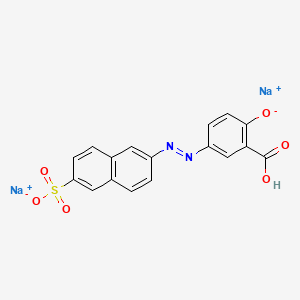
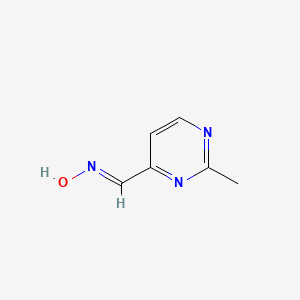
![5-Ethyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B1489691.png)
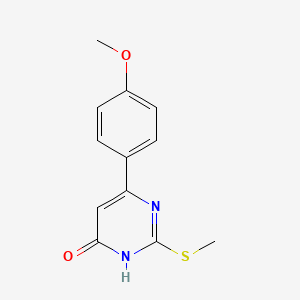
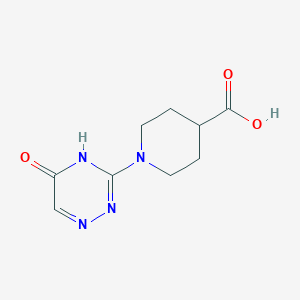

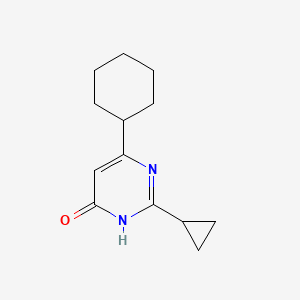


![6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1489703.png)

